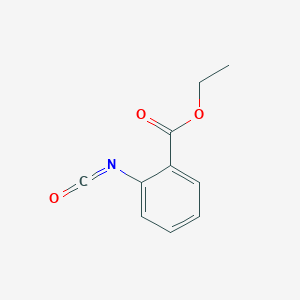

Ethyl 2-isocyanatobenzoate

Description

Contextualizing Isocyanates in Advanced Organic Synthesis

Isocyanates are a class of organic compounds characterized by the functional group -N=C=O. This group's reactivity, particularly its susceptibility to nucleophilic attack at the central carbon atom, makes isocyanates versatile reagents in organic chemistry. researchgate.netscholaris.ca They are fundamental in the synthesis of a wide array of commercially and academically significant molecules. rsc.orgbeilstein-journals.org

The reaction of isocyanates with alcohols to form carbamates (urethanes) and with amines to produce urea (B33335) derivatives are cornerstone transformations in organic synthesis. researchgate.netpatsnap.com These reactions are pivotal in the production of polyurethanes, which are used in foams, elastomers, and adhesives, as well as in the synthesis of pharmaceuticals and agrochemicals. researchgate.netrsc.org The development of novel methods for isocyanate synthesis, including greener, non-phosgene routes like the Curtius, Hoffman, and Lossen rearrangements, and the Staudinger-aza-Wittig reaction, continues to be an active area of research. rsc.orgbeilstein-journals.org

Significance of Ethyl 2-Isocyanatobenzoate as a Synthetic Intermediate

This compound stands out as a particularly useful synthetic intermediate due to its dual functionality. georganics.sk The presence of both an isocyanate and an ethyl ester group on the same aromatic ring allows for a variety of selective chemical transformations. The isocyanate group provides a reactive site for the introduction of nitrogen-containing moieties, while the ester group can be hydrolyzed to a carboxylic acid or undergo other ester-specific reactions.

This compound serves as a critical building block in the synthesis of various heterocyclic compounds, which are core structures in many pharmaceutical agents. For instance, research has shown its utility in creating complex molecular architectures. The strategic positioning of the isocyanate and ester groups facilitates intramolecular reactions, leading to the formation of cyclic structures.

In one documented attempt to synthesize this compound from 2-(ethoxycarbonyl)benzoic acid using diphenylphosphoryl azide (B81097) (DPPA), an unexpected but structurally related compound, Ethyl 2-[(azidocarbonyl)amino]benzoate, was formed. researchgate.netiucr.orgiucr.org This highlights the intricate reactivity and potential for novel molecular frameworks originating from this versatile starting material.

Scope and Objectives of the Research Outline

The primary objective of this article is to provide a focused overview of this compound from an academic research perspective. The scope is strictly limited to its chemical properties and its applications as a synthetic intermediate in organic chemistry. This review will not discuss topics outside of this defined scientific context. The information presented is based on published research findings to ensure a high degree of scientific accuracy.

Detailed Research Findings

The table below summarizes the key properties of this compound.

| Property | Value |

| Molecular Formula | C10H9NO3 |

| Molecular Weight | 191.18 g/mol |

| CAS Number | 76393-16-3 |

| Physical Form | Solid |

| Melting Point | 28-31 °C |

| Linear Formula | OCNC6H4CO2C2H5 |

Table 1: Physicochemical Properties of this compound. sigmaaldrich.comsigmaaldrich.com

The synthesis of isocyanates, in general, has been a subject of extensive research, with methods evolving to improve efficiency and reduce the use of hazardous reagents like phosgene (B1210022). scholaris.carsc.org For example, a practical synthesis of Ethyl 2-isocyanatoacetate, a related compound, has been achieved from ethyl 2-isocyanoacetate using dimethyl sulfoxide (B87167) and a catalytic amount of trifluoroacetic anhydride (B1165640). orgsyn.org This method highlights the ongoing efforts to develop milder and more efficient synthetic routes for isocyanates.

Research into the reactivity of this compound and its analogs demonstrates their utility. The isocyanate group readily reacts with nucleophiles. For example, its analog, Mthis compound, reacts with amines and alcohols to form ureas and carbamates, respectively, which are important in the production of pharmaceuticals and agrochemicals.

Propriétés

IUPAC Name |

ethyl 2-isocyanatobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c1-2-14-10(13)8-5-3-4-6-9(8)11-7-12/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXVGHXDQGUPUKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70335013 | |

| Record name | Ethyl 2-isocyanatobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70335013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76393-16-3 | |

| Record name | Ethyl 2-isocyanatobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70335013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2-isocyanatobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Ethyl 2 Isocyanatobenzoate

Established Synthetic Pathways

Curtius Rearrangement Approaches

The Curtius rearrangement is a versatile and widely used method for converting carboxylic acids into isocyanates via an acyl azide (B81097) intermediate. nih.govwikipedia.org This thermal or photochemical decomposition of an acyl azide proceeds with the loss of nitrogen gas to yield the corresponding isocyanate. wikipedia.org The resulting isocyanate can then be used in subsequent reactions or isolated. nih.gov

A common and effective method for generating the requisite acyl azide for the Curtius rearrangement involves the use of diphenylphosphoryl azide (DPPA). chemicalbook.comnih.gov This one-pot procedure allows for the direct conversion of a carboxylic acid to its corresponding isocyanate without the need to isolate the potentially explosive acyl azide intermediate. nih.gov The reaction is thought to proceed through the formation of a mixed anhydride (B1165640) of the carboxylic acid and phosphoric acid, which then reacts with the azide anion to form the acyl azide. nih.gov Subsequent heating of the reaction mixture induces the rearrangement to the isocyanate. researchgate.net

The use of DPPA has been demonstrated in a variety of contexts, including in the synthesis of medicinally relevant compounds and in flow chemistry systems for safer handling of hazardous intermediates. nih.govresearchgate.net For instance, under superheating conditions in a flow reactor, various benzoic acid derivatives have been successfully converted to their corresponding isocyanates within a short residence time. researchgate.net

Table 1: Key Reagents in Curtius Rearrangement

| Reagent | Role | Reference |

|---|---|---|

| Diphenylphosphoryl Azide (DPPA) | Forms acyl azide from carboxylic acid | chemicalbook.comnih.gov |

| Triethylamine (B128534) | Base | researchgate.net |

A significant feature of the Curtius rearrangement is that the migration of the R group from the carbonyl carbon to the nitrogen atom occurs with complete retention of its stereochemical configuration. nih.govnih.gov This stereospecificity has been a subject of interest and has been confirmed through various studies. cdnsciencepub.comcdnsciencepub.com Early reports suggesting a loss of geometry in the rearrangement of certain olefinic acyl azides were later re-examined and found to have resulted from isomerization during the preparation of the acyl azide precursor, not during the rearrangement itself. cdnsciencepub.com The concerted nature of the mechanism, where the loss of nitrogen gas and the alkyl group migration are believed to happen simultaneously, accounts for the observed retention of stereochemistry. wikipedia.org This makes the Curtius rearrangement a reliable method for the synthesis of chiral isocyanates and subsequent amine derivatives. nih.gov

Phosgenation/Triphosgenation of Corresponding Amine Precursors

The reaction of primary amines with phosgene (B1210022) (COCl₂) is a traditional and industrially significant method for the production of isocyanates. For the synthesis of ethyl 2-isocyanatobenzoate, the corresponding amine precursor would be ethyl 2-aminobenzoate. The phosgenation process involves the reaction of the amine with phosgene to form a carbamoyl (B1232498) chloride, which then eliminates hydrogen chloride upon heating to yield the isocyanate. google.com

Due to the high toxicity of phosgene gas, a safer and more convenient alternative for laboratory-scale synthesis is the use of triphosgene (B27547), which is a solid, crystalline compound. tandfonline.comnih.gov Triphosgene can be considered a phosgene surrogate, as it generates phosgene in situ. The reaction of an amine with triphosgene can be performed under various conditions, often in the presence of a base like triethylamine to neutralize the hydrogen chloride that is formed. tandfonline.comnih.gov However, studies have shown that for many substrates, the use of a base is not necessary, and the reaction can proceed under self-catalyzed conditions, simplifying the workup and isolation of the isocyanate product. tandfonline.comtandfonline.com The choice of conditions often depends on the acid sensitivity of the substrate. tandfonline.com

Table 2: Comparison of Phosgenation and Triphosgenation

| Feature | Phosgenation | Triphosgenation |

|---|---|---|

| Reagent | Phosgene (COCl₂) | Triphosgene (BTC) |

| Physical State | Gas | Solid |

| Handling | Highly toxic, requires special precautions | Safer, easier to handle |

| Conditions | Industrial scale | Laboratory scale |

Conversion from Isonitriles (e.g., Ethyl 2-Isocyanoacetate)

An alternative pathway to isocyanates involves the oxidation of isonitriles. While the direct precursor for this compound would be ethyl 2-isocyanobenzoate, the methodology has been well-established for related compounds like ethyl 2-isocyanoacetate. nih.gov

A rapid and efficient method for the oxidation of isonitriles to isocyanates utilizes dimethyl sulfoxide (B87167) (DMSO) as the oxidant in the presence of a catalytic amount of trifluoroacetic anhydride (TFAA). organic-chemistry.orgnih.govacs.org This reaction is typically carried out in a solvent like dichloromethane (B109758) at low temperatures and is often complete within a few minutes. organic-chemistry.org The byproducts of this reaction, such as dimethyl sulfide, are volatile and easily removed, simplifying the purification of the desired isocyanate. nih.gov This method is considered environmentally friendly due to the use of inexpensive and readily available reagents and the avoidance of harsh reaction conditions. nih.govorganic-chemistry.org A practical synthesis of ethyl 2-isocyanatoacetate from ethyl 2-isocyanoacetate has been demonstrated using this DMSO/TFAA system, affording the product in high yield. nih.gov

Table 3: Reaction Conditions for Isonitrile Oxidation

| Reagent/Condition | Purpose | Reference |

|---|---|---|

| Dimethyl Sulfoxide (DMSO) | Oxidant | organic-chemistry.orgnih.govacs.org |

| Trifluoroacetic Anhydride (TFAA) | Catalyst | organic-chemistry.orgnih.govacs.org |

| Dichloromethane | Solvent | organic-chemistry.org |

Emerging and Green Chemistry Synthetic Strategies

The quest for greener chemical manufacturing has spurred the development of novel synthetic pathways for isocyanates. These strategies aim to minimize waste, reduce energy consumption, and eliminate the use of toxic substances, aligning with the core tenets of sustainable chemistry. For the synthesis of this compound, this translates to exploring methodologies that move away from hazardous phosgenation routes.

Solvent-Free Methods in Synthesis of Isocyanates

The elimination of volatile organic solvents is a cornerstone of green chemistry, as it reduces environmental pollution and simplifies purification processes. Two prominent solvent-free techniques applicable to isocyanate synthesis are microwave-assisted synthesis and mechanochemistry.

Microwave-Assisted Synthesis:

Microwave irradiation offers a powerful tool for accelerating chemical reactions by enabling rapid and uniform heating. osi.lv This technology has been successfully applied to various non-phosgene routes for isocyanate synthesis, such as the Curtius and Staudinger–aza-Wittig reactions. semanticscholar.orgprepchem.com For instance, the microwave-assisted Staudinger–aza-Wittig reaction of an azide with carbon dioxide can produce isocyanates efficiently. prepchem.com While specific studies on the microwave-assisted synthesis of this compound are not extensively documented, the synthesis of related quinazolinone derivatives from anthranilic acid under microwave irradiation and solvent-free conditions has been reported with high yields. frontiersin.orgijarsct.co.inresearchgate.net This suggests the potential of applying similar conditions to the synthesis of the target molecule from suitable precursors.

A notable example of a related solvent-free synthesis is the reaction of anthranilic amide with various aldehydes and ketones catalyzed by antimony(III) trichloride (B1173362) under microwave irradiation to produce quinazolin-4(3H)-one derivatives in excellent yields. semanticscholar.org This demonstrates the feasibility of conducting complex organic transformations without a solvent, a principle that could be adapted for the synthesis of this compound.

Mechanochemistry:

Mechanochemistry utilizes mechanical force, such as grinding or milling, to induce chemical reactions. This solvent-free technique can lead to the formation of novel products and improved reaction kinetics. While direct mechanochemical synthesis of this compound is not yet reported, the synthesis of aromatic isocyanides from formamides has been achieved using this method, highlighting its potential for forming related functional groups. sci-hub.cat

Flow Chemistry Approaches for Continuous Synthesis

Flow chemistry, where reactions are carried out in a continuously flowing stream through a reactor, offers significant advantages in terms of safety, scalability, and process control. ijpsjournal.com This is particularly relevant for the synthesis of isocyanates, as it allows for the safe handling of potentially hazardous intermediates.

A key non-phosgene route that is highly amenable to flow chemistry is the Curtius rearrangement, which involves the thermal decomposition of an acyl azide to an isocyanate. google.com Continuous-flow processes allow for the in situ generation and immediate consumption of the potentially explosive acyl azide intermediate, thereby minimizing risks. ijarsct.co.in This approach has been successfully used for the synthesis of various aromatic isocyanates with good to excellent yields. frontiersin.org

| Aromatic Carboxylic Acid Precursor | Reaction Conditions | Yield (%) |

| Benzoic Acid | Flow reactor, 110 °C | 85 |

| 4-Methoxybenzoic Acid | Flow reactor, 110 °C | 90 |

| 4-Chlorobenzoic Acid | Flow reactor, 110 °C | 88 |

| 3-Pyridinecarboxylic Acid | Flow reactor, 110 °C | 75 |

This table presents representative data for the synthesis of various aromatic isocyanates via continuous-flow Curtius rearrangement, illustrating the general applicability of the method.

A significant advantage of flow chemistry is the ability to "telescope" multiple reaction steps into a single, continuous process without isolating intermediates. whiterose.ac.uk This approach enhances efficiency and reduces waste. For the synthesis of this compound, a telescoped process could involve the in situ generation of the isocyanate followed by its immediate reaction with a nucleophile in a subsequent reactor coil. A relevant example is the flow synthesis of ethyl isocyanoacetate, where the isocyanoacetate is generated in situ and used directly in subsequent reactions to form heterocyclic compounds. researchgate.netnih.govworktribe.com This "make-and-use" strategy is highly desirable for reactive intermediates like isocyanates.

Catalyst Development for Enhanced Selectivity and Yield

The development of efficient and selective catalysts is crucial for advancing non-phosgene routes to isocyanates. A major focus of research has been on the catalytic thermal decomposition of carbamates, which are precursors to isocyanates. osi.lvresearchgate.net Various metal-based catalysts have been investigated for this transformation.

Another important area of catalyst development is the reductive carbonylation of nitroaromatic compounds, which offers a direct route to aromatic isocyanates. researchgate.netdigitellinc.comnwo.nl Group VIII transition metal catalysts, particularly those based on palladium, have shown promise in this reaction. researchgate.net

| Catalyst | Precursor | Reaction Conditions | Yield of Isocyanate (%) |

| Zinc Oxide (ZnO) | Methyl N-phenylcarbamate | 250-300 °C | High |

| Dibutyltin (B87310) dilaurate | Diethyl toluene-2,4-dicarbamate | 200-250 °C | >90 |

| Lead(II) oxide (PbO) | Dimethyl carbonate and N,N'-diphenylurea | High pressure | High selectivity for carbamate (B1207046) precursor |

| Palladium complexes | Nitrobenzene and CO | 150-200 °C, high pressure | Varies with ligand and conditions |

This table provides examples of catalysts used in non-phosgene isocyanate synthesis, primarily through the decomposition of carbamate precursors.

The ongoing development of more active, selective, and reusable catalysts is key to making these green synthetic methodologies for compounds like this compound economically viable and industrially scalable.

Reaction Mechanisms and Chemical Transformations of Ethyl 2 Isocyanatobenzoate

Nucleophilic Addition Reactions of the Isocyanate Group

The isocyanate functional group (-N=C=O) is characterized by a highly electrophilic carbon atom, making it susceptible to attack by a wide variety of nucleophiles. These reactions are typically efficient and proceed without the need for a catalyst, forming the basis for some of the most common transformations of Ethyl 2-isocyanatobenzoate. commonorganicchemistry.com

Formation of Ureas

The reaction of isocyanates with primary or secondary amines is a reliable method for the synthesis of substituted ureas. wikipedia.org In the case of this compound, the nitrogen atom of the amine nucleophilically attacks the central carbon of the isocyanate group. This is followed by a proton transfer from the amine to the isocyanate nitrogen, resulting in the formation of a stable urea (B33335) derivative. commonorganicchemistry.comnih.gov This reaction is generally high-yielding and can be carried out in various aprotic solvents like tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM) at room temperature. commonorganicchemistry.com

The general mechanism involves the lone pair of electrons on the amine's nitrogen atom attacking the electrophilic carbonyl carbon of the isocyanate. The resulting zwitterionic intermediate then rapidly undergoes a proton shift to yield the final urea product. The presence of the ethyl ester group on the aromatic ring generally does not interfere with this reaction.

Table 1: Examples of Urea Formation from this compound This table presents theoretical products from the reaction of this compound with various amines.

Formation of Carbamates

Analogous to urea formation, isocyanates react readily with alcohols to produce carbamates, also known as urethanes. researchgate.net this compound reacts with various alcohols, where the oxygen atom of the hydroxyl group acts as the nucleophile, attacking the isocyanate carbon. nih.gov This addition reaction leads to the formation of an N-aryl carbamate (B1207046) product. The reaction is a key step in the synthesis of many biologically active molecules and polymers. The reaction between ethanol (B145695) and a cyanate (B1221674) source is a known pathway for the formation of ethyl carbamate. nih.govfda.govnih.gov

The mechanism is similar to that of urea formation, involving the nucleophilic attack of the alcohol's oxygen on the isocyanate carbon, followed by proton transfer to the nitrogen atom.

Table 2: Examples of Carbamate Formation from this compound This table presents theoretical products from the reaction of this compound with various alcohols.

Cycloaddition Reactions (e.g., [4+2] Cycloadditions)

The carbon-nitrogen double bond of the isocyanate group can participate as a dienophile in [4+2] cycloaddition reactions, also known as hetero-Diels-Alder reactions. wikipedia.org In this transformation, this compound can react with a conjugated diene to form a six-membered heterocyclic ring. mychemblog.com For the reaction to be efficient, the diene is typically electron-rich, while the dienophile (the isocyanate) is made more electrophilic by the attached aryl group. masterorganicchemistry.comlibretexts.org

The reaction is a concerted, pericyclic process that occurs through a cyclic transition state, leading to the formation of two new sigma bonds and a new pi bond within the newly formed ring. wikipedia.orgmychemblog.com This method provides a direct route to functionalized dihydropyridinone derivatives. Research on the cycloaddition reactions of aryl isocyanates has shown their utility in forming complex heterocyclic structures. acs.org

Intramolecular Cyclization Reactions

The ortho-positioning of the isocyanate and ethyl ester groups in this compound facilitates a variety of intramolecular cyclization reactions. These reactions are powerful tools for the construction of fused heterocyclic ring systems.

Formation of Nitrogen-Containing Heterocycles (e.g., Quinazolinones, Oxindoles)

Oxindoles: The synthesis of oxindoles, which contain a fused five-membered lactam ring, from this compound is a more complex transformation than quinazolinone formation. Direct intramolecular cyclization is not straightforward. However, the isocyanate and ester functionalities can be used to construct the oxindole (B195798) scaffold through multi-step sequences. organic-chemistry.org For example, a synthetic route could involve a reaction that introduces a carbon nucleophile which attacks the isocyanate. If this nucleophile also contains a group that can be transformed into a leaving group, a subsequent intramolecular Friedel-Crafts-type acylation or an SNAr reaction could potentially form the five-membered ring. Various palladium-catalyzed cyclizations are known to form oxindoles from suitable acyclic precursors. organic-chemistry.orgnih.gov

Annelation Reactions

Annelation, or annulation, refers to any chemical reaction that forms a new ring fused onto an existing ring system. The intramolecular cyclization of derivatives of this compound to form quinazolinones is a classic example of an annelation reaction. In this process, the pyrimidine (B1678525) ring of the quinazolinone is fused to the original benzene (B151609) ring of the starting material.

The reaction sequence typically begins with a nucleophilic addition to the isocyanate, which installs the necessary atoms for the new ring. The subsequent intramolecular cyclization onto the ester group completes the ring-fusion process, creating the bicyclic quinazolinone core. This strategy is a powerful method in heterocyclic chemistry for building molecular complexity in a controlled manner. Other annelation strategies could potentially involve the isocyanate reacting with a difunctional reagent, where one part adds to the isocyanate and the other part initiates a cyclization cascade involving the ester and the aromatic ring.

Polymerization Chemistry of Isocyanates

The isocyanate group is capable of undergoing various polymerization reactions, leading to the formation of a range of polymer architectures. The primary polymerization pathways for isocyanates include polyaddition, anionic, and radical mechanisms.

Polyaddition Reactions

Polyaddition is a principal reaction pathway for isocyanates, most notably in the formation of polyurethanes. This type of reaction involves the stepwise addition of monomers to form macromolecules without the elimination of any small molecules. The isocyanate group is a highly electrophilic species that readily reacts with compounds containing active hydrogen atoms, such as alcohols, amines, and water.

The fundamental reaction in polyurethane chemistry is the addition of an alcohol (polyol) to an isocyanate, forming a urethane (B1682113) linkage (-NH-CO-O-). usm.eduresearchgate.net When a di- or poly-functional isocyanate reacts with a di- or poly-functional polyol, a cross-linked polymer network is formed. utwente.nl

The generalized mechanism for urethane formation is as follows:

The oxygen atom of the hydroxyl group acts as a nucleophile, attacking the electrophilic carbon atom of the isocyanate group.

Simultaneously, the hydrogen atom from the hydroxyl group is transferred to the nitrogen atom of the isocyanate.

This concerted reaction results in the formation of a stable urethane bond.

For this compound, this reaction would typically involve a polyol, leading to a polyester-polyurethane. The reaction rate can be significantly influenced by catalysts, with tin-based compounds like dibutyltin (B87310) dilaurate being particularly effective for reactions involving aromatic isocyanates. pcimag.com The reactivity of the isocyanate group in aromatic compounds is generally higher than in aliphatic ones. pcimag.com The presence of the electron-withdrawing ester group in the ortho position is expected to further increase the electrophilicity of the isocyanate carbon, potentially accelerating the polyaddition reaction.

Anionic Polymerization Pathways

Isocyanates can be polymerized via an anionic mechanism to produce polyisocyanates, which are rigid, rod-like polymers with a helical conformation. researchgate.netresearcher.life This polymerization is typically initiated by strong nucleophiles, such as organometallic compounds (e.g., n-butyllithium) or alkali metal alkoxides, amides, and cyanides. researchgate.netdu.edu.eg

The polymerization proceeds through the carbon-nitrogen double bond of the isocyanate group, forming a polyamide structure (nylon-1). The mechanism is generally accepted to involve the following steps:

Initiation : A nucleophilic initiator (Nu⁻) attacks the carbonyl carbon of the isocyanate monomer, forming an anionic active center.

Propagation : The resulting amidate anion attacks another monomer molecule in a stepwise fashion, leading to chain growth. The propagating species is a living polymer chain end. acs.orgscispace.com

A significant challenge in the anionic polymerization of isocyanates is a competing side reaction: cyclotrimerization. researchgate.netresearcher.life This reaction involves the cyclization of three isocyanate monomers to form a highly stable, six-membered isocyanurate ring. utwente.nlacs.org This side reaction acts as a chain-termination step and can be suppressed by conducting the polymerization at very low temperatures (e.g., -78°C) and using specific initiator/additive systems that stabilize the propagating chain end. researchgate.netresearcher.life For aromatic isocyanates, the anionic trimerization can be catalyzed by nucleophilic species like acetate (B1210297) anions, which generate a more active deprotonated amide catalyst in situ. acs.org

While specific studies on the anionic polymerization of this compound are not prevalent, research on phenyl isocyanates bearing optically active ester groups demonstrates that such functionalized monomers can be successfully polymerized using anionic initiators. researchgate.net The resulting polymers exhibit unique conformational characteristics due to the bulky side groups. The ester group in this compound could potentially interfere with the anionic center through side reactions, requiring careful selection of reaction conditions to favor polymerization over termination or other transformations.

Radical Polymerization Pathways

Direct homopolymerization of the isocyanate (-N=C=O) group via a radical mechanism is not a commonly observed or synthetically useful pathway. The isocyanate functionality itself is not typically susceptible to conventional radical polymerization.

However, polymerization involving isocyanates can occur through radical pathways in several ways:

Polymerization of Isocyanate-Containing Monomers : Monomers that contain both an isocyanate group and a radically polymerizable group (e.g., a vinyl or acrylate (B77674) group) can be polymerized. In this case, the polymerization proceeds through the vinyl group, leaving the isocyanate group as a pendant functionality on the polymer backbone. usm.edu This allows for subsequent post-polymerization modification of the polymer through isocyanate chemistry. acs.org

Radical Formation from Isocyanates : Under certain conditions, isocyanates can react to form radical species that can, in turn, initiate the polymerization of other monomers. For instance, the reaction of isocyanates with certain imine bases can lead to the formation of radical intermediates capable of initiating the polymerization of acrylic monomers. rsc.org

Radical Reactions with the Aromatic Ring : The aromatic ring of this compound can potentially undergo radical reactions. For example, OH radicals can add to the aromatic ring of isocyanates like p-tolyl-isocyanate, with the primary attack occurring at the ortho-position relative to the isocyanate group. nih.gov While these are not polymerization reactions themselves, they indicate the potential for radical-mediated transformations under specific conditions.

Studies on the radical reactions of ortho-substituted aryl isocyanides (a related class of compounds) show that radical addition to the isocyano group can lead to intramolecular cyclization, forming heterocyclic structures. nih.govbeilstein-journals.org This suggests that the ortho arrangement in this compound could facilitate unique radical-mediated cyclization reactions rather than linear polymerization.

Controlled Polymerization Techniques

Controlled polymerization aims to produce polymers with predetermined molecular weights, low polydispersity, and well-defined architectures.

For the direct polymerization of the isocyanate group, living anionic polymerization is the primary controlled technique. researcher.lifeacs.org By carefully controlling reaction conditions—specifically, using highly purified reagents, low temperatures (-78°C or lower), and appropriate initiators (e.g., sodium naphthalenide, sodium diphenylmethane) and additives—the termination and chain-transfer reactions, particularly cyclotrimerization, can be minimized. researchgate.netacs.org This "living" nature allows for the synthesis of block copolymers and other complex architectures. researcher.life

For monomers containing an isocyanate functionality alongside another polymerizable group, controlled radical polymerization (CRP) techniques are highly effective. usm.edu Methods like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization can be used to polymerize acrylate or styrene (B11656) monomers bearing pendant isocyanate groups. acs.org To prevent the highly reactive isocyanate from interfering with the polymerization, it is often "blocked" with a protecting group that can be removed after polymerization is complete. usm.edu

| Polymerization Technique | Applicability to this compound | Key Features | Potential Challenges |

| Polyaddition | High (with polyols) | Forms polyurethanes; no byproducts. | Requires co-monomer (e.g., diol); reaction can be highly exothermic. |

| Living Anionic Polymerization | Possible | Produces rigid-rod polyamides (Nylon-1); allows for controlled molecular weight and architecture. | Requires very low temperatures; susceptible to cyclotrimerization; potential side reactions with the ester group. |

| Controlled Radical Polymerization (e.g., RAFT) | Not directly applicable to -NCO group | Would require modification of the monomer to include a radically polymerizable group. | The inherent reactivity of the isocyanate group would likely interfere with the radical process unless protected. |

Other Significant Reactivity Patterns

Beyond polymerization, the functional groups of this compound can participate in other characteristic reactions.

Rearrangement Reactions

This compound is a versatile reagent that can undergo intramolecular rearrangement reactions to form various heterocyclic compounds, most notably quinazoline (B50416) derivatives. These transformations are of significant interest in synthetic organic chemistry due to the prevalence of the quinazoline scaffold in pharmaceuticals and biologically active molecules. The rearrangement typically proceeds via a cyclization pathway, which can be promoted by heat or catalyzed by acids, bases, or transition metals.

One of the most important rearrangement reactions of this compound is its conversion to quinazolin-4-ones. This transformation is not a simple intramolecular isomerization but rather a complex reaction sequence that results in a significant structural rearrangement from a linear benzene derivative to a fused heterocyclic system. This process is often achieved through a copper-catalyzed cyclocondensation reaction with amines. uantwerpen.beresearchgate.net

The proposed mechanism for this transformation begins with the reaction of the isocyanate group of this compound with the amine to form a urea intermediate. Under the catalytic action of copper, the ester group is activated, facilitating an intramolecular nucleophilic attack from the nitrogen atom of the urea. This is followed by the elimination of ethanol, leading to the formation of the stable quinazolin-4-one ring system. The use of a sustainable solvent like anisole (B1667542) and the avoidance of dry or inert atmosphere conditions make this a practical synthetic method. uantwerpen.be

The following table summarizes the key aspects of this rearrangement-cyclization reaction:

| Reactant | Reagent | Catalyst | Product | Key Transformation |

| This compound | Primary Amine | Copper(II) acetate | 3-Substituted quinazolin-4(3H)-one | Intramolecular cyclization |

This method highlights a significant chemical transformation of this compound, demonstrating its utility as a precursor for the synthesis of complex heterocyclic structures through a rearrangement and cyclization strategy.

Applications of Ethyl 2 Isocyanatobenzoate in Advanced Chemical Synthesis

Heterocyclic Compound Synthesis

The strategic placement of the isocyanate and ester groups in an ortho position on the aromatic ring makes Ethyl 2-isocyanatobenzoate a particularly useful precursor for the synthesis of fused heterocyclic systems. These reactions often proceed through intramolecular cyclization pathways, yielding complex molecular architectures efficiently.

This compound is an ideal starting material for creating polycyclic compounds, most notably quinazoline (B50416) derivatives. The molecule contains both the necessary nitrogen source (from the isocyanate) and a carbonyl group (from the ester) required for the formation of key heterocyclic rings. Through an intramolecular cyclization process, the molecule can be transformed into a stable, fused ring system. This type of reaction is fundamental in organic synthesis for building complex scaffolds from relatively simple linear precursors.

The process typically involves the reaction of the isocyanate group with a nucleophile, which can either be part of another molecule or generated in situ, followed by a cyclization step that involves the ethyl ester. This approach provides a direct route to quinazoline-2,4(1H,3H)-diones, which are central cores of many biologically active compounds. The reaction efficiently constructs a bicyclic system in a single synthetic sequence.

Heterocyclic compounds are foundational to medicinal chemistry, with a significant percentage of FDA-approved drugs containing at least one heterocyclic ring. Quinazoline-2,4(1H,3H)-diones, which can be readily synthesized using precursors like this compound, represent a privileged scaffold in drug discovery. This core structure is present in compounds exhibiting a wide range of biological activities, including antimicrobial, anticonvulsant, and anticancer properties.

The utility of this compound lies in its ability to act as a key building block for these scaffolds. The synthesis involves reacting an anthranilate derivative with an isocyanate. This compound cleverly contains both functionalities within one molecule, predisposing it for efficient cyclization. The resulting quinazolinedione scaffold can then be further modified at various positions to optimize its biological activity, demonstrating the compound's role as a gateway to diverse and potent bioactive molecules.

| Reaction Type | Starting Material Principle | Resulting Heterocyclic Core | Significance |

| Intramolecular Cyclization | Reaction of ortho-amino esters with phosgene (B1210022) derivatives or intramolecular reaction of an isocyanatobenzoate | Quinazoline-2,4(1H,3H)-dione | Core structure for numerous bioactive compounds and pharmaceuticals |

| Intermolecular Cycloaddition | Reaction of anthranilic esters with external isocyanates | Substituted Quinazoline-2,4(1H,3H)-diones | Provides access to a diverse library of potentially therapeutic agents |

While this compound is a versatile synthetic building block for various heterocyclic systems, its specific application in the total synthesis of natural products is not widely documented in prominent scientific literature. Total synthesis often requires highly specialized fragments and chiral precursors, and while the quinazoline core is found in some alkaloids, the direct incorporation of this compound into a complex natural product pathway has not been a common strategy.

Materials Science and Polymer Chemistry

The high reactivity of the isocyanate functional group makes this compound a valuable component in the synthesis and modification of polymers. It can be used to create advanced materials with tailored properties for a variety of applications.

Polyurethanes are a major class of polymers formed by the reaction of diisocyanates with polyols. While this compound is a monofunctional isocyanate and thus cannot form a polymer chain on its own, it plays a crucial role in controlling polymer properties. In polyurethane synthesis, it can act as a chain-terminating agent or an "end-capper." By reacting with the hydroxyl end-groups of the growing polymer chain, it prevents further polymerization, thereby controlling the molecular weight of the final material.

This end-capping function is also useful for introducing specific functionalities at the polymer chain ends. The ethyl benzoate (B1203000) group can modify the solubility, thermal stability, or adhesive properties of the polyurethane. This precise control over polymer architecture is essential for creating materials for specialized applications, from medical devices to advanced coatings.

This compound is an excellent candidate for the functionalization of existing polymers through a "grafting-to" approach. Polymers that possess surface functional groups with active hydrogen atoms, such as hydroxyl (-OH) or amine (-NH₂) groups, can be readily modified. The highly electrophilic isocyanate group of this compound reacts with these nucleophilic groups to form stable urethane (B1682113) or urea (B33335) linkages, respectively.

This process covalently attaches the ethyl benzoate moiety to the polymer backbone or surface. Such surface modification can dramatically alter the properties of the material, for instance, by increasing its hydrophobicity, improving its compatibility with other materials in a composite, or providing a site for further chemical reactions. This technique is widely used to functionalize biopolymers like cellulose (B213188) or chitosan, as well as synthetic polymers, to create materials for advanced applications.

| Polymer Modification Technique | Target Polymer Functional Group | Role of this compound | Resulting Linkage | Potential Application |

| End-Capping | Terminal Hydroxyl (-OH) | Chain length control in polyurethane synthesis | Urethane | Control of polymer molecular weight and properties |

| Surface Grafting ("Grafting To") | Surface Hydroxyl (-OH) or Amine (-NH₂) | Covalent attachment of a functional group | Urethane or Urea | Modification of surface properties (e.g., hydrophobicity, biocompatibility) |

Medicinal Chemistry and Drug Discovery

This compound has emerged as a versatile and valuable building block in the field of medicinal chemistry and drug discovery. Its unique chemical reactivity, particularly the isocyanate functional group, allows for the construction of a diverse array of heterocyclic scaffolds that are central to the development of new therapeutic agents. This section will explore the multifaceted applications of this compound in the synthesis of pharmaceutical intermediates, the creation of compounds with potential biological activity, and its role in the rational design of ligands for specific biological targets.

Building Block for Pharmaceutical Intermediates

The strategic importance of this compound in medicinal chemistry is largely due to its utility as a precursor for a variety of complex molecular architectures that form the core of many pharmaceutical compounds. The presence of both an isocyanate group and an ethyl ester on an aromatic ring provides multiple reaction sites for the construction of fused heterocyclic systems.

One of the most prominent applications of this compound is in the synthesis of quinazolinone derivatives. Quinazolinones are a class of compounds with a bicyclic structure composed of a benzene (B151609) ring fused to a pyrimidinone ring. This scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. The synthesis of quinazolinones from this compound typically involves a condensation reaction with a suitable amine, followed by cyclization. This approach has been widely used to generate extensive libraries of quinazolinone-based compounds for drug screening.

Beyond quinazolinones, this compound is also a key starting material for the synthesis of benzodiazepines . Benzodiazepines are another important class of psychoactive drugs that act on the central nervous system. The synthesis of the benzodiazepine (B76468) core can be achieved through the reaction of this compound with aminoketones or amino acids, leading to the formation of the characteristic seven-membered diazepine (B8756704) ring fused to a benzene ring. nih.gov

Furthermore, the reactivity of this compound extends to the synthesis of more complex fused heterocyclic systems, such as triazino-quinazolinones . These structures are of interest for their potential as novel therapeutic agents. The synthesis of these compounds can be accomplished through multi-step reaction sequences that utilize both the isocyanate and the ester functionalities of the starting material.

The following table summarizes some of the key pharmaceutical intermediates synthesized from this compound:

| Pharmaceutical Intermediate | Core Heterocyclic System | Synthetic Precursor |

| Quinazolinone Derivatives | Quinazolinone | This compound |

| Benzodiazepine Derivatives | Benzodiazepine | This compound |

| Triazino-quinazolinone Derivatives | Triazino-quinazolinone | This compound |

Synthesis of Compounds with Potential Biological Activity

The diverse range of heterocyclic compounds that can be synthesized from this compound has led to the discovery of numerous derivatives with significant potential for biological activity. The quinazolinone scaffold, in particular, has been extensively explored and has yielded compounds with a broad spectrum of pharmacological properties.

Anti-Cancer Activity: A significant area of research has focused on the development of quinazolinone-based anti-cancer agents. nih.gov Derivatives synthesized from this compound have been shown to exhibit cytotoxic activity against various cancer cell lines. researchgate.nettaylorfrancis.com The mechanism of action for these compounds can vary, with some acting as inhibitors of key enzymes involved in cancer cell proliferation, such as tyrosine kinases. For example, certain quinazolinone derivatives have been investigated as inhibitors of the epidermal growth factor receptor (EGFR), a target in many cancer therapies.

Anti-Inflammatory Activity: Inflammation is a key pathological process in many diseases, and there is a continuous search for new anti-inflammatory agents. nih.gov Quinazolinone and benzodiazepine derivatives synthesized using this compound have been evaluated for their anti-inflammatory properties. researchgate.net Some of these compounds have shown the ability to inhibit the production of pro-inflammatory mediators.

Other Biological Activities: Beyond anti-cancer and anti-inflammatory effects, compounds derived from this compound have shown promise in other therapeutic areas. These include potential applications as antimicrobial, anticonvulsant, and analgesic agents. The versatility of the synthetic routes starting from this compound allows for the fine-tuning of the molecular structure to optimize activity against specific biological targets.

The table below presents a selection of biological activities associated with compounds derived from this compound:

| Biological Activity | Class of Compound | Research Findings |

| Anti-Cancer | Quinazolinone Derivatives | Cytotoxicity against various cancer cell lines, potential as kinase inhibitors. nih.govresearchgate.nettaylorfrancis.com |

| Anti-Inflammatory | Quinazolinone and Benzodiazepine Derivatives | Inhibition of pro-inflammatory mediators. nih.govresearchgate.net |

| Antimicrobial | Quinazolinone Derivatives | Activity against various bacterial and fungal strains. |

| Anticonvulsant | Benzodiazepine Derivatives | Modulation of GABA-A receptors. |

Ligand Design for Biological Targets

The rational design of ligands that can selectively bind to specific biological targets with high affinity is a cornerstone of modern drug discovery. This compound provides a valuable platform for the development of such ligands due to the conformational rigidity and diverse chemical space offered by the resulting heterocyclic scaffolds. Both structure-based and ligand-based design strategies can be employed to create novel inhibitors and modulators of various biological targets.

Kinase Inhibitors: Protein kinases are a major class of drug targets, particularly in oncology. nih.gov The quinazolinone core, readily accessible from this compound, is a common feature in many kinase inhibitors. ed.ac.uk Structure-based design approaches, which utilize the three-dimensional structure of the target kinase, can be used to design quinazolinone derivatives that fit precisely into the ATP-binding site of the enzyme. soci.org By modifying the substituents on the quinazolinone scaffold, it is possible to enhance potency and selectivity for a specific kinase. For example, derivatives have been designed to target kinases such as Aurora kinase A and Casein Kinase 2 (CK2). nih.gov

GPCR Ligands: G-protein coupled receptors (GPCRs) are another important family of drug targets. nih.gov The design of ligands that can act as agonists or antagonists for specific GPCRs is a major focus of drug discovery. nih.gov The rigid frameworks of compounds like benzodiazepines and quinazolinones, synthesized from this compound, can serve as excellent scaffolds for presenting functional groups in a well-defined spatial orientation for interaction with GPCR binding pockets. Computational methods, such as pharmacophore modeling and molecular docking, can be used to guide the design of these ligands to achieve high affinity and selectivity. nih.govnih.gov

Enzyme Inhibitors: Beyond kinases, derivatives of this compound have been explored in the design of inhibitors for other classes of enzymes. The ability to introduce a variety of functional groups onto the core heterocyclic structures allows for the targeting of the active sites of different enzymes. Structure-based design, where the crystal structure of the enzyme is known, can facilitate the rational design of potent and selective inhibitors. taylorfrancis.comnih.gov

The following table highlights the application of ligand design principles to derivatives of this compound for specific biological targets:

| Biological Target Class | Design Strategy | Example Application |

| Protein Kinases | Structure-Based Design, Pharmacophore Modeling | Design of selective inhibitors for Aurora kinase A and CK2. soci.orgnih.gov |

| GPCRs | Pharmacophore Modeling, Molecular Docking | Development of agonists and antagonists for specific receptor subtypes. nih.govnih.govnih.gov |

| Other Enzymes | Structure-Based Design | Rational design of inhibitors for various enzymatic targets. taylorfrancis.comnih.gov |

Spectroscopic and Computational Characterization in Academic Research

Spectroscopic Analysis of Ethyl 2-Isocyanatobenzoate and its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

While specific, published experimental NMR spectra for this compound are not widely detailed in the available literature, the expected resonances can be predicted based on its structure. For illustrative purposes, the NMR data for the closely related compound, Ethyl benzoate (B1203000), which shares the ethyl and benzoate portions of the target molecule, are well-documented.

¹H NMR: The proton NMR spectrum of this compound is expected to show signals corresponding to the aromatic protons and the ethyl group protons. The aromatic protons would appear as multiplets in the downfield region (typically δ 7.0-8.5 ppm). The ethyl group would present as a quartet for the methylene (B1212753) (-CH₂) protons, deshielded by the adjacent oxygen atom, and a triplet for the terminal methyl (-CH₃) protons. ucalgary.ca

¹³C NMR: The carbon NMR spectrum provides information on the number of distinct carbon environments. For this compound, separate signals are expected for the carbonyl carbon of the ester, the isocyanate carbon, the aromatic carbons, and the two carbons of the ethyl group. The carbonyl carbon is typically found significantly downfield (160-180 ppm), as is the highly deshielded isocyanate carbon. ucalgary.calibretexts.org

Illustrative NMR Data for Ethyl Benzoate: To demonstrate the signals originating from the ethyl ester and benzene (B151609) ring components, the following data for Ethyl benzoate is provided.

| ¹H NMR (Ethyl Benzoate) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Inferred Group |

| Aromatic Protons | 8.0-8.1 | multiplet | 2H | Ar-H (ortho) |

| Aromatic Protons | 7.3-7.6 | multiplet | 3H | Ar-H (meta, para) |

| Methylene Protons | 4.4 | quartet | 2H | -OCH₂- |

| Methyl Protons | 1.4 | triplet | 3H | -CH₃ |

| ¹³C NMR (Ethyl Benzoate) | Chemical Shift (δ, ppm) | Inferred Group |

| Carbonyl Carbon | ~166.0 | C=O |

| Aromatic Carbons | ~128.5 - 132.6 | Ar-C |

| Methylene Carbon | ~60.8 | -OCH₂- |

| Methyl Carbon | ~14.1 | -CH₃ |

This data is for Ethyl benzoate and serves to illustrate the expected signals for the shared structural motifs in this compound. ucalgary.calibretexts.orgrsc.org

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the specific functional groups present in this compound. The spectrum is dominated by characteristic absorptions from the isocyanate and ester groups.

The most distinct feature is the strong and sharp absorption band for the asymmetric stretching vibration of the isocyanate group (-N=C=O), which typically appears in the 2250-2275 cm⁻¹ region. researchgate.net Another prominent feature is the strong absorption from the carbonyl (C=O) stretch of the ester group, expected around 1720 cm⁻¹. ucalgary.calibretexts.org Additionally, C-O stretching vibrations associated with the ester linkage would be visible between 1100 and 1300 cm⁻¹. ucalgary.ca

| Expected IR Absorption Bands for this compound | | :--- | :--- | | Functional Group | Expected Wavenumber (cm⁻¹) | | Isocyanate (-N=C=O) Asymmetric Stretch | 2250 - 2275 (Strong, Sharp) | | Ester Carbonyl (C=O) Stretch | ~1720 (Strong) | | C-O Stretch | 1100 - 1300 (Strong) | | Aromatic C=C Stretch | 1450 - 1600 (Medium) | | Aromatic/Aliphatic C-H Stretch | 2850 - 3100 (Variable) |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule. For this compound (C₁₀H₉NO₃), the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) of 191. scbt.com Analysis of the fragmentation pattern can help confirm the structure. Key expected fragments would arise from the cleavage of the ester group.

| Expected Mass Spectrometry Fragments | | :--- | :--- | | m/z Value | Likely Fragment Identity | | 191 | [M]⁺ (Molecular Ion) | | 163 | [M - CO]⁺ or [M - C₂H₄]⁺ | | 146 | [M - OC₂H₅]⁺ (Loss of ethoxy group) | | 118 | [M - COOC₂H₅]⁺ (Loss of ethyl carboxylate group) |

X-ray Crystallography for Structural Elucidation

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. nih.gov This technique provides precise data on bond lengths, bond angles, and intermolecular interactions. As of current literature, a single-crystal X-ray structure for this compound has not been reported. If a suitable crystal were analyzed, this method would confirm the planarity of the benzene ring and provide detailed geometric parameters of the ester and isocyanate substituents. researchgate.net

Computational Chemistry and Modeling

Computational methods are increasingly used to complement experimental data, offering insights into molecular properties that can be difficult to measure directly.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. eurjchem.com While specific DFT studies focused solely on this compound are not prominent, this methodology is widely applied to similar organic molecules. researchgate.net

For this compound, DFT calculations could be employed to:

Predict Molecular Geometry: Determine the lowest energy conformation, including the rotational orientation of the ester and isocyanate groups relative to the aromatic ring.

Simulate Spectroscopic Data: Calculate theoretical IR vibrational frequencies and NMR chemical shifts. These predicted spectra can be compared with experimental results to aid in peak assignment and structural confirmation. nih.gov

Analyze Electronic Properties: Investigate the molecule's frontier molecular orbitals (HOMO and LUMO) to understand its reactivity and electronic behavior.

DFT serves as a powerful predictive tool, especially for corroborating experimental findings and exploring the fundamental properties of the molecule at an atomic level. arxiv.orgarxiv.org

Molecular Docking and Dynamics Simulations

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. The process involves sampling a large number of possible conformations and orientations of the ligand in the binding site of the protein and scoring them based on their binding affinity. Isocyanates are known to be highly reactive towards nucleophilic functional groups present in amino acid residues of proteins, such as the hydroxyl group of serine, the thiol group of cysteine, and the amino group of lysine. nih.gov This reactivity suggests that a primary mechanism of interaction for this compound with proteins would be through covalent modification of the protein, a process that is not always well-represented by standard non-covalent docking algorithms. However, docking studies can still be employed to understand the initial non-covalent binding events that precede covalent modification.

Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-receptor interaction over time. semanticscholar.orgbohrium.com An MD simulation would model the movement of every atom in the system, allowing for the observation of conformational changes in both the ligand and the protein upon binding. For a compound like this compound, MD simulations could be used to study the stability of its initial binding pose in a protein's active site and to explore the conformational landscape that may lead to a reactive alignment for covalent bond formation. In the absence of specific studies on this compound, the principles of these simulations on biological systems remain a key area for future research. epfl.ch

Table 1: Potential Interacting Residues for Aryl Isocyanates in a Protein Binding Site

| Amino Acid Residue | Functional Group | Type of Interaction with Isocyanate |

| Serine | Hydroxyl (-OH) | Covalent (Carbamoylation) |

| Threonine | Hydroxyl (-OH) | Covalent (Carbamoylation) |

| Cysteine | Thiol (-SH) | Covalent (Thiocarbamoylation) |

| Lysine | Amino (-NH2) | Covalent (Urea formation) |

| Tyrosine | Phenolic Hydroxyl | Covalent (Carbamoylation) |

| Histidine | Imidazole | Potential for covalent interaction |

Conformational Analysis

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds, and the energy associated with these arrangements. For a molecule like this compound, which has several rotatable bonds, conformational analysis is key to understanding its three-dimensional structure, stability, and reactivity. While dedicated conformational analysis studies for this compound are scarce, computational studies on structurally similar molecules, such as phenyl benzoate, provide valuable insights. scispace.com

The key rotational degrees of freedom in this compound are the rotation of the ethyl ester group and the isocyanate group relative to the plane of the benzene ring. Density Functional Theory (DFT) is a common computational method used for such analyses as it provides a good balance between accuracy and computational cost.

For the ester group, rotation around the C(aryl)-C(ester) bond and the C(ester)-O(ethyl) bond determines its orientation. Studies on phenyl benzoate have shown that the molecule is quite flexible, with multiple conformations having similar energy levels. scispace.com The most stable conformation is typically one where the ester group is nearly coplanar with the benzene ring to maximize conjugation, but steric hindrance can lead to non-planar arrangements.

Similarly, the orientation of the isocyanate group (-N=C=O) relative to the benzene ring is crucial. The electronic interaction between the isocyanate group and the aromatic ring influences the rotational barrier. The linearity of the isocyanate group is a key structural feature.

A hypothetical conformational analysis of this compound would involve calculating the potential energy surface by systematically rotating the dihedral angles associated with the ester and isocyanate groups. The results would identify the global minimum energy conformation and the energy barriers between different conformers.

Table 2: Calculated Torsional Angles and Relative Energies for a Related Compound (Phenyl Benzoate)

| Conformer | Torsional Angle (C-C-O-C) (°) | Relative Energy (kcal/mol) |

| Global Minimum | 0 | 0.00 |

| Local Minimum | 180 | 0.5 - 1.5 |

| Rotational Barrier | 90 | 2.0 - 4.0 |

| Data is illustrative and based on general findings for phenyl benzoate and may not be directly representative of this compound. |

Prediction of Reaction Pathways and Energetics

Computational chemistry, particularly using methods like Density Functional Theory (DFT), is instrumental in predicting the pathways and energetics of chemical reactions. researchgate.net For this compound, a key area of interest is its reaction with nucleophiles, such as alcohols, which is fundamental to the formation of urethanes. While specific computational studies on the reaction pathways of this compound are not widely published, extensive research on the alcoholysis of other aryl isocyanates, like phenyl isocyanate, provides a robust framework for understanding these reactions. kuleuven.beresearchgate.net

Theoretical studies have elucidated that the reaction of an isocyanate with an alcohol can proceed through different mechanisms. A direct, uncatalyzed reaction typically has a high activation energy barrier. worldscientific.com The reaction is often catalyzed by the alcohol itself (acting as both reactant and catalyst), other bases, or organometallic compounds. Computational models can map out the potential energy surface for these reactions, identifying transition states and intermediates.

For the reaction of an aryl isocyanate with an alcohol, computational studies have shown that a multimolecular mechanism, involving two or more alcohol molecules, is often favored. kuleuven.be One alcohol molecule acts as the nucleophile, while the others act as a proton shuttle, stabilizing the transition state and lowering the activation energy. The calculations typically involve optimizing the geometries of the reactants, transition states, and products, and then calculating their energies to determine the reaction profile.

The presence of the ethyl ester group in the ortho position in this compound could potentially influence the reaction pathway and energetics through steric and electronic effects compared to an unsubstituted phenyl isocyanate. The ester group could potentially participate in intramolecular catalysis, although this would require a specific conformation.

Table 3: Calculated Activation Energies for the Reaction of Phenyl Isocyanate with Methanol (Illustrative Data)

| Reaction Mechanism | Catalyst | Activation Energy (kcal/mol) |

| Uncatalyzed | None | ~30-40 |

| Alcohol-catalyzed (Dimer) | Methanol | ~15-25 |

| Alcohol-catalyzed (Trimer) | Methanol | ~10-15 |

| Base-catalyzed | Amine | ~5-10 |

| These are representative values from computational studies on phenyl isocyanate and serve as an estimation for the reactivity of aryl isocyanates. |

Future Directions and Research Opportunities

Development of Novel and Sustainable Synthetic Routes

The current industrial synthesis of isocyanates often relies on the use of highly toxic phosgene (B1210022). nih.govnih.gov Consequently, a major thrust in chemical research is the development of safer and more sustainable "phosgene-free" synthetic methodologies. nih.govbiorizon.eu Future research on ethyl 2-isocyanatobenzoate will likely focus on adapting these greener strategies.

Key research avenues include:

Reductive Carbonylation: Catalytic reductive carbonylation of ethyl 2-nitrobenzoate (B253500) offers a direct, phosgene-free route. universiteitleiden.nlresearchgate.net This approach uses carbon monoxide as the carbonyl source and avoids hazardous reagents. Research will likely focus on developing highly efficient and selective catalyst systems, potentially based on palladium or other transition metals, that can operate under milder conditions. universiteitleiden.nl

Oxidative Carbonylation: The oxidative carbonylation of ethyl anthranilate (ethyl 2-aminobenzoate) is another promising alternative. researchgate.net This method involves reacting the amine with carbon monoxide in the presence of an oxidant and a catalyst. The challenge lies in identifying catalysts that can achieve high yields and selectivity without competing side reactions.

Curtius Rearrangement in Flow Chemistry: The Curtius rearrangement of a corresponding acyl azide (B81097) can produce isocyanates. researchgate.net Integrating this reaction into a continuous flow chemistry setup offers significant safety advantages by preparing and converting the potentially explosive acyl azide intermediate on demand, minimizing its accumulation. researchgate.net This approach is also amenable to automation and scalable production. researchgate.net

Use of CO2 as a Feedstock: The Staudinger–aza-Wittig reaction, which utilizes carbon dioxide as a renewable and non-toxic C1 source, represents a particularly green alternative. beilstein-journals.org This reaction involves an intermediate iminophosphorane that reacts with CO2 to generate the isocyanate. beilstein-journals.org Research could focus on optimizing this reaction for this compound precursors, potentially using polymer-bound reagents to simplify purification.

A comparative overview of potential sustainable synthetic routes is presented below.

| Synthetic Route | Precursor | Key Reagents | Advantages | Research Focus |

| Reductive Carbonylation | Ethyl 2-nitrobenzoate | Carbon Monoxide, Catalyst (e.g., Pd-based) | Phosgene-free, direct conversion. universiteitleiden.nlresearchgate.net | Catalyst development for mild conditions, selectivity. |

| Oxidative Carbonylation | Ethyl anthranilate | Carbon Monoxide, Oxidant, Catalyst | Utilizes readily available amine precursor. researchgate.net | Identification of efficient and selective catalysts. |

| Flow-based Curtius Rearrangement | Ethyl 2-(azidocarbonyl)benzoate | Heat or Photolysis | Enhanced safety by in situ generation of intermediates. researchgate.net | Optimization of flow reactor conditions, scalability. |

| Staudinger–aza-Wittig Reaction | Corresponding azide | CO2, Phosphine reagent | Uses renewable CO2, environmentally benign. beilstein-journals.org | High-efficiency catalysts, use of supported reagents. |

Exploration of New Reactivity Modes and Catalytic Systems

The reactivity of this compound is dominated by the highly electrophilic isocyanate group, but the adjacent ester functionality can modulate this reactivity or participate in subsequent reactions. Future work will delve into uncovering novel transformations and developing bespoke catalytic systems.

Multicomponent Reactions (MCRs): Isocyanates are powerful building blocks in MCRs, which allow for the rapid assembly of complex molecules in a single step. nih.gov Future studies could explore the use of this compound in novel MCRs to synthesize libraries of heterocyclic compounds, such as quinazolinones or benzodiazepines, which are prevalent in medicinal chemistry. semanticscholar.org

Catalytic Cyclization: The ortho-positioning of the ester and isocyanate groups is ideal for intramolecular cyclization reactions. Research into novel catalysts, including organocatalysts and transition metal complexes, could unlock new pathways to synthesize valuable heterocyclic cores. nih.gov For instance, Lewis acid or base catalysts could be explored to promote tandem reactions where an initial nucleophilic attack on the isocyanate is followed by cyclization involving the ester group.

Asymmetric Catalysis: Developing enantioselective reactions is a cornerstone of modern organic synthesis. Future efforts could focus on the design of chiral catalysts that can control the stereochemistry of reactions involving this compound, leading to the synthesis of optically active products for pharmaceutical applications.

Cyclotrimerization: The catalyzed cyclotrimerization of isocyanates to form isocyanurates is a key reaction in polymer chemistry. tue.nl Investigating novel catalysts (e.g., Lewis basic systems, metal-containing catalysts) for the homo- and co-cyclotrimerization of this compound could lead to new polymer materials with enhanced thermal stability and specific functionalities derived from the ester group. nih.govtue.nl

Expansion of Applications in Chemical Biology and Materials Science

The unique bifunctional nature of this compound makes it an attractive building block for applications beyond traditional synthesis.

Chemical Biology: The isocyanate group can react with nucleophilic residues (e.g., lysine, serine) on proteins. This reactivity can be harnessed to design chemical probes for studying protein function or as covalent inhibitors for therapeutic targets. The ester group could be modified to append reporter tags (like fluorophores or biotin) or to tune the molecule's physicochemical properties, such as solubility and cell permeability.

Materials Science: In polymer chemistry, this compound can be used as a monomer or cross-linking agent to create functional polyurethanes and other polymers. nih.govresearchgate.net The ester group within the polymer backbone offers a site for post-polymerization modification, allowing for the tuning of material properties like hydrophilicity, degradability, or the attachment of other functional moieties. This could be valuable for creating specialty coatings, adhesives, or biomaterials. researchgate.net Research into creating polymers with tailored thermal or mechanical properties by incorporating this functional monomer is a promising direction.

Functional Surfaces: The molecule could be used to modify surfaces. By grafting it onto a material, the isocyanate group can form a covalent bond, leaving the ester group exposed. This ester could then be hydrolyzed to a carboxylic acid, creating a negatively charged surface, or reacted with other molecules to attach specific functionalities, thereby tailoring the surface properties for applications in sensors, chromatography, or biocompatible implants.

Integration with High-Throughput and Automation Technologies

To accelerate the discovery and optimization of new reactions and applications for this compound, the integration of modern automation and screening technologies is essential.

High-Throughput Screening (HTS): HTS platforms can be employed to rapidly screen large libraries of catalysts and reaction conditions for the synthesis of this compound and its derivatives. nih.gov Similarly, HTS can be used to evaluate the biological activity of compound libraries derived from this scaffold against various cellular or protein targets. nih.govmdpi.com

Automated Synthesis and Flow Chemistry: As mentioned, automated flow chemistry systems can enable the safe, efficient, and scalable synthesis of isocyanates. researchgate.net Such systems allow for precise control over reaction parameters like temperature, pressure, and reaction time, facilitating rapid optimization and the generation of compound libraries for screening. google.com This approach minimizes manual handling of the reactive isocyanate intermediate, enhancing laboratory safety.

Computational Modeling and Machine Learning: Computer-aided synthesis planning can propose novel and efficient synthetic routes. hilarispublisher.com Furthermore, machine learning algorithms can be trained on experimental data to predict reaction outcomes, optimize reaction conditions, and guide the design of new materials or bioactive molecules based on the this compound scaffold.

| Technology | Application Area | Potential Impact on this compound Research |

| High-Throughput Screening (HTS) | Catalyst Discovery & Biological Assays | Rapid identification of optimal catalysts for novel reactions; efficient screening of derivative libraries for drug discovery. nih.govmdpi.com |

| Automated Flow Chemistry | Synthesis & Library Generation | Safer and more scalable synthesis; automated production of compound libraries for HTS. researchgate.netgoogle.com |

| Computational Chemistry | Reaction & Molecular Design | Prediction of reactivity; design of novel catalysts and molecules with desired properties. hilarispublisher.com |

| Machine Learning | Process Optimization & Discovery | Optimization of synthetic routes; prediction of material properties and biological activities. hilarispublisher.com |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.